molecular formula C11H6F2N2O2 B1500162 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid CAS No. 933988-73-9

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1500162
CAS No.: 933988-73-9
M. Wt: 236.17 g/mol
InChI Key: DGWRARJZGOMGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H6F2N2O2 and its molecular weight is 236.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O2/c12-8-1-6(2-9(13)3-8)10-14-4-7(5-15-10)11(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRARJZGOMGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662745
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933988-73-9
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The pyrimidine core is one such "privileged structure," renowned for its versatile role in medicinal chemistry. This guide provides a detailed examination of a specific, highly functionalized pyrimidine derivative: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid. Our objective is not merely to present data but to construct a narrative around this molecule, elucidating the rationale behind its structural features and its potential as a valuable building block for researchers, scientists, and drug development professionals. We will deconstruct its architecture, from the electron-withdrawing influence of its difluorinated ring to the critical hydrogen-bonding capabilities of its carboxylic acid, providing a comprehensive view of its chemical personality and utility.

Core Molecular Identity and Physicochemical Landscape

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a precisely engineered molecule featuring three key components: a central pyrimidine ring, a 3,5-difluorophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Each of these functional groups imparts distinct properties that are critical to its function as a synthetic intermediate in pharmaceutical development.

The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocycle is widely exploited as a scaffold for developing antiviral and anticancer agents.[2][3] The strategic placement of substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Structural and Chemical Identifiers

A molecule's identity is unequivocally established through standardized nomenclature and registration.

PropertyValueSource
IUPAC Name 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid[4]
CAS Number 933988-73-9[4]
Molecular Formula C₁₁H₆F₂N₂O₂[4]
Molecular Weight 236.18 g/mol [4]
Canonical SMILES O=C(O)C1=CN=C(C2=CC(F)=CC(F)=C2)N=C1[4]
LogP 1.92[4]
Physical Form Solid
Key Structural Features and Their Implications

The molecule's architecture is a deliberate combination of functional groups designed for specific interactions.

G A 3,5-Difluorobenzonitrile (Starting Material) B Formation of 3,5-Difluorobenzamidinium Salt A->B C Condensation with C3 Synthon B->C D Methyl 2-(3,5-difluorophenyl) -pyrimidine-5-carboxylate (Ester Intermediate) C->D E Ester Hydrolysis (e.g., NaOH, H₂O) D->E F 2-(3,5-Difluorophenyl) -pyrimidine-5-carboxylic acid (Final Product) E->F

Conceptual synthetic workflow.
Experimental Protocol (General Methodology)

The following protocol is a representative, non-optimized procedure based on established methods for analogous compounds. [5][6] Step 1: Preparation of the Ester Intermediate

  • To a solution of sodium methoxide in methanol, add 3,5-difluorobenzamidine hydrochloride and a suitable C3 building block like methyl 3,3-dimethoxy-2-formylpropanoate.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purify the resulting residue (methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate) using silica gel column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium hydroxide (1-2 equivalents).

  • Stir the mixture at room temperature, monitoring the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with aqueous HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

Spectroscopic Confirmation of Structure

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. [7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum would show distinct signals corresponding to the different protons. Protons on the pyrimidine ring would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the difluorophenyl ring would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O. [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield in the 160-180 ppm range. [7]The carbons in the two aromatic rings would also have characteristic chemical shifts, with the carbons directly bonded to fluorine showing large C-F coupling constants.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum provides confirmation of the functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. [8][9]A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. [9][10]* Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, matching its molecular formula C₁₁H₆F₂N₂O₂. [11]

Relevance and Applications in Drug Discovery

The structural motifs within 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid make it a highly attractive building block for creating targeted therapeutics. Pyrimidine derivatives are known to act as inhibitors for a wide range of enzymes, particularly kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. [3][12][13]

Role as a Pharmacophore

The molecule can be viewed as a pharmacophore, a molecular framework carrying the essential features for biological activity.

  • Kinase Inhibition : Many kinase inhibitors feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the "hinge region" of the enzyme. The 2-aryl substituent often extends into a hydrophobic pocket, and other functional groups can be tailored to achieve selectivity and potency. The carboxylic acid could be used to interact with solvent-exposed basic residues or to improve physicochemical properties.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Protein Hinge Region (H-Bonding) Hydrophobic Pocket Solvent-Exposed Region (Ionic/Polar) Inhibitor Pyrimidine Core Difluorophenyl Group Carboxylic Acid Inhibitor:f0->Protein:f0 H-Bonds Inhibitor:f1->Protein:f1 Hydrophobic Interactions Inhibitor:f2->Protein:f2 Ionic/H-Bonds

Hypothetical drug-target interactions.
Synthetic Utility

The carboxylic acid group is not just for biological interactions; it is a versatile chemical handle. It can be readily converted into other functional groups, such as amides, esters, or alcohols, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. This is a cornerstone of lead optimization in drug discovery. [14]

Analytical Quantification Methodology

Accurate quantification is essential for all stages of research and development, from reaction monitoring to pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing polar aromatic compounds like this one. [15][16]

Standard RP-HPLC Protocol
  • System : An HPLC system equipped with a UV-Vis detector.

  • Column : A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution : A linear gradient from 10% B to 90% B over 15-20 minutes. The acidic modifier ensures the carboxylic acid is protonated and well-retained.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).

  • Quantification : A calibration curve is generated using certified reference standards of known concentrations to quantify the amount of the compound in a sample.

Conclusion

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is more than a collection of atoms; it is a product of rational chemical design. Its structure elegantly combines the biologically validated pyrimidine scaffold with fluorine atoms for metabolic stability and a carboxylic acid for potent, targeted interactions and synthetic versatility. For scientists in the pharmaceutical field, this molecule represents a well-equipped starting point for the discovery of novel therapeutics, embodying the principles of modern medicinal chemistry. Understanding its structure, synthesis, and properties is fundamental to unlocking its full potential in the development of next-generation medicines.

References

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved February 13, 2026, from [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. Retrieved February 13, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved February 13, 2026, from [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999). Chemistry of Heterocyclic Compounds. Retrieved February 13, 2026, from [Link]

  • Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. (2011). Journal of Medicinal Chemistry, 54(7), 2433-46. Retrieved February 13, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Request PDF. Retrieved February 13, 2026, from [Link]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). European Journal of Medicinal Chemistry, 144, 330-348. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833. Retrieved February 13, 2026, from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2016). Journal of Molecular Structure. Retrieved February 13, 2026, from [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2011). Molecules, 16(1), 623-636. Retrieved February 13, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document will delve into its chemical identity, outline a robust synthetic pathway, and present a hypothetical application in a relevant biological assay, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules. The presence of the difluorophenyl and pyrimidine moieties, coupled with a carboxylic acid group, provides a versatile scaffold for creating targeted therapeutics.[1][2][3][4][5]

IdentifierValueSource
IUPAC Name 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid[6]
CAS Number 933988-73-9[6]
SMILES String O=C(O)C1=CN=C(C2=CC(F)=CC(F)=C2)N=C1[6]
InChIKey DGWRARJZGOMGGO-UHFFFAOYSA-N[6]
Molecular Formula C11H6F2N2O2[6]
Molecular Weight 236.18 g/mol [6]

Synthetic Pathway and Experimental Protocol

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be achieved through various methods.[7][8][9] A common and effective approach involves the condensation of an amidine with a suitable three-carbon building block, followed by hydrolysis of an ester to the carboxylic acid.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible two-step synthetic route for 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid.

Synthetic_Workflow Conceptual Synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid reagent1 3,5-Difluorobenzamidine step1 Cyclocondensation reagent1->step1 reagent2 Ethyl 2-formyl-3-oxopropanoate reagent2->step1 intermediate Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate step2 Ester Hydrolysis intermediate->step2 product 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid step1->intermediate step2->product

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate

This procedure is adapted from established methods for pyrimidine synthesis.[7][8]

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzamidine hydrochloride (1 equivalent) in ethanol (100 mL).

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature to liberate the free amidine.

  • Addition of β-ketoester: Add ethyl 2-formyl-3-oxopropanoate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

  • Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Hydrolysis: Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Upon completion, remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid.

Application in a Kinase Inhibition Assay

Derivatives of 2-phenylpyrimidine are known to exhibit inhibitory activity against various kinases, such as Bruton's tyrosine kinase (BTK).[1] The title compound can serve as a crucial intermediate for the synthesis of potential kinase inhibitors.

Hypothetical Experimental Workflow for Kinase Inhibition Screening

The following diagram outlines a typical workflow for screening the inhibitory potential of a compound derived from 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid against a target kinase.

Kinase_Assay_Workflow Workflow for Kinase Inhibition Assay start Synthesize Test Compound (Amide derivative of title compound) prepare_assay Prepare Kinase Assay Buffer, Enzyme, Substrate, and ATP start->prepare_assay plate_setup Plate Test Compound at Various Concentrations prepare_assay->plate_setup add_reagents Add Kinase, Substrate, and ATP to Wells plate_setup->add_reagents incubation Incubate at 37°C add_reagents->incubation detection Add Detection Reagent (e.g., Luminescent Kinase Assay Reagent) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Calculate IC50 Value readout->analysis

Caption: A standard workflow for a kinase inhibition assay.

Protocol for In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., an amide derivative of 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid) in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reagent Addition: Add the kinase, a suitable peptide substrate, and adenosine triphosphate (ATP) to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate. Luminescent-based assays are commonly used.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure provides a foundation for the development of potent and selective inhibitors of various biological targets, particularly kinases. The protocols and workflows presented in this guide offer a framework for the synthesis, characterization, and biological evaluation of compounds derived from this important scaffold.

References

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Lv, K., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kato, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Svete, J., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • PubChem. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • Agbaje, O. A., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. [Link]

  • Vdovenko, S. I., et al. (2005). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. Synthesis. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

  • PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

Sources

Physical properties of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

[1]

Compound Identity & Structural Architecture

2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a biaryl heterocyclic building block characterized by an electron-deficient pyrimidine core flanked by a lipophilic, metabolically stable difluorophenyl moiety.[1] This specific architecture is frequently employed in medicinal chemistry to optimize potency and metabolic stability (blocking metabolic "hotspots" on the phenyl ring).[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
CAS Number 933988-73-9
Molecular Formula C₁₁H₆F₂N₂O₂
Molecular Weight 236.17 g/mol
SMILES OC(=O)c1cncnc1-c1cc(F)cc(F)c1
InChI Key DGWRARJZGOMGGO-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones:

  • Acidic Headgroup (C5-COOH): Provides a hydrogen bond donor/acceptor site and a handle for further derivatization (e.g., amide coupling).[1]

  • Linker Core (Pyrimidine): Acts as a rigid scaffold that positions the side chains in a specific vector.[1] The nitrogen atoms reduce lipophilicity compared to a phenyl ring (lowering LogP).[1]

  • Hydrophobic Tail (3,5-Difluorophenyl): Increases lipophilicity and metabolic resistance.[1] The fluorine atoms at the 3,5-positions block oxidative metabolism (CYP450) and modulate the electronic properties of the ring.[1]

StructureAnalysisSubstrate2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acidZone1Zone 1: Carboxylic Acid(Solubility & Reactivity)Substrate->Zone1Zone2Zone 2: Pyrimidine Core(Rigid Linker & H-Bond Acceptor)Substrate->Zone2Zone3Zone 3: 3,5-Difluorophenyl(Metabolic Stability & Lipophilicity)Substrate->Zone3

Figure 1.[1][2] Structural decomposition of the pharmacophore.

Physicochemical Profile

Understanding the physicochemical properties is essential for handling, purification, and formulation.[1]

Calculated & Observed Properties
PropertyValue / RangeContext / Method
Appearance White to off-white solidTypical for pyrimidine carboxylic acids.[1]
Melting Point >220 °C (Decomposition likely)High lattice energy due to intermolecular H-bonding (dimer formation).[1]
pKa (Acid) 3.2 – 3.5 (Predicted)More acidic than benzoic acid (4.[1]2) due to the electron-withdrawing pyrimidine ring and fluorine substituents.[1]
LogP (Octanol/Water) 1.92 ± 0.2Moderate lipophilicity; suitable for oral drug candidates (Lipinski compliant).[1]
LogD (pH 7.4) -1.5 to -0.5At physiological pH, the acid is ionized (carboxylate), significantly increasing water solubility.[1]
Polar Surface Area (PSA) ~63 ŲGood membrane permeability prediction (<140 Ų).[1]
Solubility Profile
  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents are best for stock solutions).

  • Moderate Solubility: Methanol, Ethanol (often requires heating), Acetone.

  • Low Solubility: Water (at acidic pH), Dichloromethane, Hexanes.

  • pH-Dependent Solubility: Solubility in water increases drastically at pH > 4.5 due to deprotonation of the carboxylic acid.[1]

Synthetic Utility & Protocols

The most robust synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid utilizes a Suzuki-Miyaura cross-coupling approach.[1] This method is preferred over cyclization strategies for research-scale production due to the availability of starting materials.[1]

Synthesis Workflow (Suzuki-Miyaura)
  • Coupling: Reaction of ethyl 2-chloropyrimidine-5-carboxylate with 3,5-difluorophenylboronic acid.

  • Hydrolysis: Saponification of the ester to the free acid.[1]

SynthesisSM1Ethyl 2-chloropyrimidine-5-carboxylateStep1Step 1: Suzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSM1->Step1SM23,5-Difluorophenylboronic acidSM2->Step1IntermediateIntermediate EsterStep1->IntermediateStep2Step 2: HydrolysisLiOH or NaOHTHF/H2O, RT -> AcidificationIntermediate->Step2ProductFINAL PRODUCT2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acidStep2->Product

Figure 2.[1][2][3][4][5] Synthetic pathway via Suzuki cross-coupling.[1]

Experimental Protocol (Representative)

Note: Standard safety precautions (PPE) for handling fluorinated aromatics and palladium catalysts apply.

  • Coupling : Charge a reaction flask with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq). Add 1,4-dioxane/water (4:1 ratio).[1] Degas with nitrogen for 10 min. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 4-6 hours. Monitor by LC-MS.[1][5]

  • Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis : Dissolve the crude ester in THF/Water (1:1). Add LiOH·H₂O (3.0 eq).[1] Stir at RT until ester is consumed (TLC/LC-MS).

  • Isolation : Acidify reaction mixture to pH ~2-3 using 1M HCl. The product typically precipitates as a white solid.[1] Filter, wash with water, and dry under vacuum.

Characterization & Analysis

To validate the identity and purity of the compound, the following analytical signatures are diagnostic.

NMR Spectroscopy (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 9.2-9.4 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6).[1] These are chemically equivalent and highly deshielded.[1]

    • δ 7.9-8.1 ppm (m, 2H): Phenyl protons at positions 2 and 6 (ortho to pyrimidine).[1]

    • δ 7.4-7.6 ppm (tt, 1H): Phenyl proton at position 4 (para to pyrimidine), showing splitting by fluorine atoms.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI).

  • Positive Mode (ESI+): [M+H]⁺ = 237.18 m/z.[1]

  • Negative Mode (ESI-): [M-H]⁻ = 235.17 m/z (Preferred for carboxylic acids).[1]

Quality Control Workflow

For drug development applications, purity >95% is required.

QC_WorkflowSampleCrude ProductTest11. LC-MS AnalysisConfirm Mass (237.2 m/z)Check Purity (UV 254nm)Sample->Test1DecisionPurity > 95%?Test1->DecisionPass2. 1H NMRConfirm StructureDecision->PassYesFailRecrystallize(EtOH or AcOH)Decision->FailNoReleaseRelease forBiological AssayPass->ReleaseFail->Test1

Figure 3. Quality control decision tree for compound validation.

Handling & Stability

  • Storage: Store at 2-8°C in a tightly sealed container. Protect from moisture.[1]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[4] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), 1-13.[1] Retrieved from [Link]

  • U.S. Patent No. 8,829,195 (2014). Pyrimidine derivatives and their use as kinase inhibitors. United States Patent and Trademark Office.[1] Retrieved from

An In-Depth Technical Guide to the pKa Values of Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. Pyrimidine-5-carboxylic acid and its derivatives represent a scaffold of significant interest, appearing in a wide array of biologically active compounds.[1] Understanding their ionization behavior is not merely an academic exercise; it is a fundamental requirement for designing molecules with optimal absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive exploration of the pKa values of these derivatives, offering field-proven insights into the factors governing their acidity, the methodologies for their determination, and the profound implications for pharmaceutical research.

Section 1: The Physicochemical Landscape of Pyrimidine-5-Carboxylic Acid

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a compound like pyrimidine-5-carboxylic acid, there are two primary ionizable centers: the carboxylic acid group and the nitrogen atoms of the pyrimidine ring.

  • The Carboxylic Acid Group (-COOH): This group is acidic, readily donating a proton to form a carboxylate anion (-COO⁻). The pKa of this group is influenced by the electron-withdrawing nature of the pyrimidine ring.

  • The Pyrimidine Ring Nitrogens: The two nitrogen atoms in the pyrimidine ring are basic and can accept a proton. However, the pyrimidine ring is electron-deficient, which significantly reduces the basicity of these nitrogens compared to a simpler amine or even pyridine.[2]

The interplay between these groups, and the influence of further substitutions on the ring, creates a complex but predictable physicochemical profile.

Factors Influencing pKa

The acidity of the carboxylic acid and the basicity of the ring nitrogens are not fixed; they are modulated by the electronic effects of substituents on the pyrimidine ring. These effects are primarily categorized as inductive and resonance effects.

  • Inductive Effects: Electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a nitro group (-NO₂) attached to the pyrimidine ring will increase the acidity of the carboxylic acid (lower its pKa).[3][4][5] They do this by pulling electron density away from the carboxylate anion, stabilizing the negative charge and making the corresponding acid a stronger proton donor.[4][6] Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease acidity (raise the pKa) by pushing electron density towards the carboxylate, destabilizing the anion.

  • Resonance Effects: Substituents can also exert effects through the delocalization of electrons across the π-system of the aromatic ring. This can either stabilize or destabilize the conjugate base, thereby altering the pKa.

  • Positional Isomerism: The position of the carboxylic acid group on the pyrimidine ring has a substantial impact on its pKa due to the proximity to the electron-withdrawing nitrogen atoms.

The following diagram illustrates the key factors that modulate the pKa of these derivatives.

G center pKa of Pyrimidine-5-Carboxylic Acid Derivative substituents Substituent Effects (at positions 2, 4, 6) center->substituents ring_effect Pyrimidine Ring (Electron-Withdrawing Nature) center->ring_effect cooh_group Carboxylic Acid Group (Primary Acidic Center) center->cooh_group inductive Inductive Effects substituents->inductive resonance Resonance Effects substituents->resonance edg Electron-Donating Groups (e.g., -CH3, -OCH3) Increase pKa inductive->edg ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) Decrease pKa inductive->ewg Workflow A 1. Prepare Analyte Solution (e.g., 1mM in H2O or co-solvent) B 2. Calibrate pH Meter (Using standard buffers, e.g., pH 4, 7, 10) A->B C 3. Titrate with Acid/Base (e.g., 0.1 M HCl or NaOH) B->C D 4. Record Data (pH vs. Volume of Titrant) C->D E 5. Plot Titration Curve (pH on y-axis, Volume on x-axis) D->E F 6. Determine Equivalence Point (Inflection point of the curve) E->F G 7. Calculate pKa (pH at half-equivalence point) F->G

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Calibrate a potentiometer using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, 10.0).

    • Prepare a stock solution of the pyrimidine-5-carboxylic acid derivative at a known concentration (e.g., 1-10 mM). If solubility is an issue, a co-solvent like methanol or DMSO may be used, though this can affect the aqueous pKa value.

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.

  • Titration:

    • Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert environment, purge the solution with nitrogen to displace dissolved CO₂.

    • Begin the titration by adding small, precise increments of the appropriate titrant (NaOH for an acidic group).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

Protocol 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. It is particularly useful for compounds with low solubility or for high-throughput screening.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a stock solution of the pyrimidine-5-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the total concentration of the compound remains the same across all samples.

    • Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this sigmoidal curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

Section 3: Computational pKa Prediction

In modern drug discovery, computational tools are frequently used to predict pKa values for large libraries of virtual compounds, allowing for early-stage filtering and prioritization. [1]These programs use algorithms based on empirical data from vast chemical databases or quantum chemical calculations.

Several commercial and academic software packages are available for this purpose, including:

  • ACD/pKa DB: Utilizes a large database of experimental pKa values to make predictions based on structural similarity.

  • Epik (Schrödinger): Employs machine learning and quantum mechanics to predict protonation states and pKa values.

  • MoKa: Uses an algorithm based on descriptors derived from GRID molecular interaction fields.

While these tools provide rapid estimations, it is crucial to recognize that their accuracy can vary, and experimental validation for lead compounds remains the gold standard.

Section 4: Implications of pKa in Drug Development

The pKa of a pyrimidine-5-carboxylic acid derivative directly influences its ionization state at physiological pH (typically ~7.4), which in turn governs its entire ADME profile.

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. A carboxylic acid with a pKa of ~4 will be predominantly ionized (deprotonated) in the blood and intestines (pH > 7), enhancing its solubility.

  • Permeability: Cell membranes are lipid bilayers, which are more easily crossed by neutral, lipophilic molecules. The same carboxylic acid that is soluble in the intestine must be able to exist transiently in its neutral (protonated) form to be absorbed across the gut wall. The pKa dictates the balance between the soluble ionized form and the permeable neutral form.

  • Target Binding: If the drug target is an enzyme or receptor, the binding interaction may depend on specific ionization states. A hydrogen bond donor or acceptor interaction could be abolished if the group is in the wrong protonation state.

The diagram below illustrates the central role of pKa in influencing key drug-like properties.

pKa pKa Ionization Ionization State at Physiological pH pKa->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Binding Target Binding Ionization->Binding ADME Overall ADME Profile Solubility->ADME Permeability->ADME Binding->ADME

Caption: The impact of pKa on critical drug properties.

Conclusion

The pKa of pyrimidine-5-carboxylic acid derivatives is a cornerstone of their chemical identity and a powerful lever in drug design. By understanding the structural factors that influence ionization, employing rigorous experimental methods for its determination, and leveraging computational predictions, researchers can rationally engineer molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. A thorough characterization of pKa is not just a data point; it is an essential piece of the complex puzzle of transforming a promising chemical scaffold into a successful medicine.

References

  • ChemBK. (2024). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Seybold, P. G., & Hameed, R. A. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(15), 8565. [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry: Given that the approx. pka of protonated pyrimidine is 1... Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Amide Coupling of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for effecting amide couplings with 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid . This substrate presents specific challenges typical of electron-deficient heteroaromatic acids: poor solubility in non-polar solvents, high susceptibility to nucleophilic aromatic substitution (


) at the pyrimidine ring, and reduced nucleophilicity of the carboxylate oxygen.

We present three validated protocols ranging from discovery-scale synthesis (HATU) to scalable, green process chemistry (T3P), and a "brute force" method for unreactive amines (Acid Chloride).

Substrate Analysis & Mechanistic Insights

Electronic Environment

The pyrimidine-5-carboxylic acid scaffold is significantly more acidic than its phenyl analog (benzoic acid).

  • Acidity: The electron-withdrawing nature of the pyrimidine ring (two nitrogen atoms) stabilizes the carboxylate anion. The estimated

    
     is 
    
    
    
    3.0–3.3 (vs. 4.2 for benzoic acid).
  • Implication: The carboxylate is a weak nucleophile. Activation requires highly reactive uronium/phosphonium reagents or conversion to an acid chloride.

  • Risk Factor (

    
    ):  The pyrimidine ring is electron-deficient. While position 2 is blocked by the 3,5-difluorophenyl group, positions 4 and 6 are susceptible to nucleophilic attack by amines, particularly if the activation of the carboxylic acid is slow.
    
Solubility Profile
  • Soluble: DMF, DMAc, NMP, DMSO (warm).

  • Sparingly Soluble: THF, EtOAc, MeCN (often requires heat).

  • Insoluble: DCM, Toluene, Water.

  • Recommendation: Use DMF or NMP as the primary solvent to ensure homogeneity, which is critical for kinetic control over side reactions.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the amine partner and scale.

CouplingStrategy Start Start: Select Amine Partner CheckAmine Amine Nucleophilicity? Start->CheckAmine aliphatic Aliphatic / Primary Amine (Good Nucleophile) CheckAmine->aliphatic aromatic Aniline / Heterocycle (Weak Nucleophile) CheckAmine->aromatic sterically_hindered Sterically Hindered (e.g., t-Butyl amine) CheckAmine->sterically_hindered ScaleCheck Scale > 10g? aliphatic->ScaleCheck ProtocolA Protocol A: HATU/DIEA (High Yield, Fast) aromatic->ProtocolA Alternative ProtocolB Protocol B: T3P/Pyridine (Clean Profile, Scalable) aromatic->ProtocolB Preferred sterically_hindered->ProtocolA First Attempt ProtocolC Protocol C: Acid Chloride (High Reactivity) sterically_hindered->ProtocolC If A/B fail ScaleCheck->ProtocolA No (Discovery) ScaleCheck->ProtocolB Yes (Process)

Figure 1: Strategic selection of coupling conditions based on amine sterics/electronics and reaction scale.

Experimental Protocols

Protocol A: The "Workhorse" (HATU)

Best for: Discovery chemistry (<1g), aliphatic amines, and rapid library synthesis. Mechanism: HATU generates an active ester (O-At) which is highly reactive but less prone to racemization (not an issue here) and highly efficient for electron-poor acids.

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.2 equiv

  • Base: DIEA (Diisopropylethylamine), 3.0 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a reaction vial with the pyrimidine acid (1.0 equiv) and anhydrous DMF. Stir until mostly dissolved (fine suspension is acceptable).

  • Deprotonation: Add DIEA (3.0 equiv). The solution should clarify as the carboxylate salt forms. Critical: Ensure the system is basic (pH > 8 on wet paper).

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution often turns yellow/orange.

  • Coupling: Add the amine (1.2 equiv).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Note: If the reaction stalls, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or water to remove DMF. Wash 1x with Sat. NaHCO₃, 1x Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Green & Scalable" (T3P)

Best for: Process scale (>1g), weak nucleophiles (anilines), and easy purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activating agent. It produces water-soluble byproducts, eliminating the need for chromatography in many cases.

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 equiv) OR NMM (N-methylmorpholine, 3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Procedure:

  • Setup: Charge the pyrimidine acid (1.0 equiv) and the amine (1.1 equiv) into the flask.

  • Solvent: Add EtOAc (or DMF). Add the base (Pyridine or NMM, 3.0 equiv).

  • Addition: Cool to 0°C (optional, but recommended for selectivity). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Optimization: T3P reactions are robust and can be heated to reflux (EtOAc) or 80°C (DMF) if the amine is unreactive.

  • Workup: Quench with water. Separate layers.

    • Advantage:[2] The phosphate byproducts are water-soluble.[3] Wash the organic layer with water, 1N HCl (if product is not basic), Sat. NaHCO₃, and brine.

Protocol C: The "Bunker Buster" (Acid Chloride)

Best for: Extremely sterically hindered amines or very electron-deficient anilines where HATU/T3P fail.

Materials:

  • Acid: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv

  • Cat.[1][2][3][4][5][6][7][8] DMF: 2–3 drops

  • Solvent: DCM (for activation) / THF (for coupling)[7]

Procedure:

  • Activation: Suspend the acid in anhydrous DCM (or DCM/THF mix if insoluble). Cool to 0°C.[4][7]

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack like activation).

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir at RT for 2 hours until gas evolution ceases and solution clears.
  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat excessively).

  • Coupling: Redissolve the crude acid chloride in anhydrous THF or DCM. Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv).

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Carboxylate stabilityThe pyrimidine acid is highly acidic. Ensure enough base (DIEA) is used to fully deprotonate it before adding HATU.
Side Product (M+ Amine)

on Pyrimidine
The amine attacked C4 or C6 on the ring. Switch to Protocol B (T3P) . T3P activation is often faster than the

background reaction. Lower the temperature to 0°C.
Precipitation Poor SolubilitySwitch solvent to NMP or DMAc. Ensure the reaction concentration is lower (0.05 M).
Epimerization (Not applicable)This specific acid is achiral. High temperatures are generally safe regarding stereochemistry.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][8] Organic Process Research & Development, 20(2), 140-177.

  • Bachem. (2024).[3] Peptide Coupling Reagents: A Guide.[9]

  • Archimica (Euticals). (n.d.). T3P (Propylphosphonic Anhydride) Handling and Application Note.

Sources

Application Note: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-73-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines two critical structural motifs:

  • The Pyrimidine Core: A pervasive heterocyclic scaffold in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) due to its ability to function as a hydrogen bond acceptor in the ATP-binding hinge region of kinases [1].[1]

  • The 3,5-Difluorophenyl Moiety: A bioisostere for the phenyl group that enhances metabolic stability by blocking cytochrome P450 oxidation sites (specifically at the vulnerable para and ortho positions) while modulating lipophilicity (LogP) and electrostatic potential for improved ligand-protein binding [2].

This guide outlines the handling, synthetic utility, and protocol optimization for utilizing this intermediate in the generation of focused small-molecule libraries, particularly for oncology (Kinase/EGFR inhibition) and immunology targets.

Chemical Properties & Handling[2]

  • CAS Number: 933988-73-9[1][2][3][4]

  • Molecular Formula: C₁₁H₆F₂N₂O₂[3][4][5]

  • Molecular Weight: 236.17 g/mol [3][5]

  • Predicted LogP: ~1.92 (Moderate lipophilicity, ideal for oral bioavailability optimization).

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Methanol, Ethyl Acetate (warm).

    • Low: Water, Hexanes.

  • Stability: Stable under standard laboratory conditions. The pyrimidine ring is electron-deficient, making the carboxylic acid slightly more acidic than benzoic acid analogs; this influences coupling reagent selection.

Synthetic Application Protocols

The primary utility of this intermediate is as a precursor for amide-based inhibitors.[1] Due to the electron-withdrawing nature of the pyrimidine ring, the carboxylic acid is deactivated toward nucleophilic attack compared to aliphatic acids, requiring robust activation strategies.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Primary amines, non-hindered secondary amines, and parallel library synthesis.[1]

Reagents:

  • Substrate: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[6]

Step-by-Step Workflow:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 10% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[7]

Protocol B: "Difficult" Coupling via Acid Chloride (In Situ)

Best for: Electron-deficient amines (e.g., anilines, aminopyrazoles) or sterically hindered amines.[1]

Rationale: Standard coupling reagents often fail with electron-poor anilines.[1][8] Converting the acid to the acid chloride generates a highly reactive electrophile capable of overcoming poor nucleophilicity [3].

Reagents:

  • Reagent: Oxalyl Chloride (2.0 equiv) + catalytic DMF (1-2 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

  • Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Catalysis: Add catalytic DMF (1 drop).

  • Activation: Dropwise add Oxalyl Chloride (2.0 equiv) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Critical: Do not expose to humid air.

  • Coupling: Re-dissolve the crude acid chloride in anhydrous DCM or THF. Add the amine (1.0 equiv) and Pyridine (3.0 equiv) as a base. Stir at RT overnight.

Strategic Logic: Scaffold Utilization

The following diagram illustrates the medicinal chemistry logic for deploying this scaffold. It highlights how the 3,5-difluoro substitution pattern drives metabolic stability while the carboxylic acid handle enables diversity.[1]

DrugDiscoveryLogicCore2-(3,5-Difluorophenyl)pyrimidine-5-COOHProp1Metabolic Stability(Blocks P450 sites)Core->Prop13,5-F2 SubstitutionProp2Lipophilicity Control(Bioisostere for Phenyl)Core->Prop2Rxn1Amide Coupling(HATU/DIPEA)Core->Rxn1COOH ActivationRxn2Curtius Rearrangement(DPPA/tBuOH)Core->Rxn2Isocyanate Intermed.Lib1Kinase Inhibitor Library(Hinge Binders)Rxn1->Lib1+ Anilines/HeterocyclesLib2Reverse Amides/Ureas(Linker Diversity)Rxn2->Lib2+ Amines

Figure 1: Strategic workflow for utilizing the 2-(3,5-difluorophenyl)pyrimidine scaffold. The diagram maps the intrinsic properties of the fluorinated tail to the synthetic divergence points at the carboxylic acid head.

Analytical Quality Control

To ensure the integrity of the intermediate before library synthesis, verify the following parameters.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, H₂O/MeCN + 0.1% TFA)>95% AreaImpurities often include decarboxylated by-products.[1]
Identity ¹H-NMR (DMSO-d₆)ConfirmedLook for broad singlet (COOH) at >13 ppm and triplet (H-4 phenyl) at ~7.5 ppm.[1]
Water Content Karl Fischer<1.0%High water content decomposes activated esters (Protocol A).
HPLC Method Parameters (Standard)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).

References

  • FDA-Approved Pyrimidine-Containing Drugs: Systematic review of pyrimidine scaffolds in oncology and metabolic disease. Source:[1]

  • Fluorine in Medicinal Chemistry: Analysis of the 3,5-difluorophenyl group as a metabolic blocker and lipophilic modulator. Source:[1]

  • Amide Coupling Protocols: Comparison of HATU vs. Acid Chloride methods for electron-deficient substrates. Source:[1]

  • Commercial Availability & Properties: Physical data and CAS verification for 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid. Source:[1]

Strategic Deployment of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the selection of the central scaffold determines the trajectory of Lead Optimization. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-73-9) represents a privileged building block that addresses two critical failure modes in early drug discovery: metabolic instability and sub-optimal physicochemical properties .

This Application Note details the strategic integration of this scaffold into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. We provide validated protocols for synthesizing amide libraries that leverage the C5-carboxylic acid vector to probe the ATP-binding site solvent channel, while the 2-aryl moiety anchors the molecule via hydrophobic interactions.

Scientific Rationale: The "Fluorine Effect" in Kinase Design

Structural Advantages

The pyrimidine-5-carboxylic acid core acts as a rigid linker, directing substituents into specific pockets of the kinase active site. The specific selection of the 3,5-difluorophenyl group at the C2 position is not arbitrary; it is a calculated medicinal chemistry tactic.

  • Metabolic Blockade: The 3- and 5-positions of phenyl rings are primary sites for Cytochrome P450 (CYP)-mediated oxidation. Fluorine substitution at these positions blocks metabolic soft spots, significantly extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the pyrimidine ring. This modulation decreases the basicity of the pyrimidine nitrogens, reducing non-specific protein binding while maintaining H-bond acceptor capability for the kinase hinge region (e.g., interaction with the backbone NH of the "gatekeeper" residue).

  • Lipophilicity Tuning: The 3,5-difluoro motif increases lipophilicity (

    
    ) moderately compared to the unsubstituted phenyl, improving membrane permeability without the solubility penalties often associated with chloro- or bromo-substituents.
    
Comparative Physicochemical Profile

The following table illustrates the theoretical property shifts when employing the 3,5-difluoro motif versus standard analogs.

Motif (R-Group)cLogPtPSA (Ų)Metabolic Stability (Microsomal)Electronic Effect (σ_meta)
Phenyl (Unsubstituted)2.150.2Low (High clearance)0.00
3,5-Difluorophenyl 2.6 50.2 High (Blocked sites) +0.34 (Strong EWG)
3,5-Dimethoxyphenyl2.368.6Moderate (O-demethylation risk)+0.12
3-Chlorophenyl2.950.2Moderate+0.37

Table 1: Physicochemical comparison of C2-aryl substituents on the pyrimidine-5-carboxylic acid core.

Application Workflow: Scaffold-Based Library Design

The primary application of this building block is the generation of Type I or Type I½ kinase inhibitors. The carboxylic acid at position 5 serves as a "growth vector" to reach the solvent-exposed region or the ribose-binding pocket.

Design Logic Visualization

The following diagram illustrates the workflow for transforming the raw building block into a potent kinase inhibitor lead.

KinaseDesignWorkflow Start Building Block 2-(3,5-Difluorophenyl) pyrimidine-5-COOH Step1 Amide Coupling (Diversity Vector) Start->Step1  T3P / DIPEA   Library Focused Library (100-500 analogs) Step1->Library  R-NH2 Diversity   Screen Biochemical Screen (ADP-Glo / FRET) Library->Screen  High Throughput   Hit Validated Hit IC50 < 100 nM Screen->Hit  SAR Analysis   Hit->Start  Scaffold Hopping  

Figure 1: Workflow for utilizing 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid in library generation.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To synthesize a diverse set of amides from 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid without racemization or low yields common with electron-deficient acids.

Context: Standard EDC/HOBt couplings often fail with electron-deficient pyrimidines due to slow activation. We recommend T3P (Propylphosphonic anhydride) for its superior safety profile and easy workup (water-soluble byproducts).

Materials:

  • Scaffold: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (1.0 eq).

  • Amine: Diverse primary/secondary amines (1.2 eq).

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: DMF or EtOAc (Dry).

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (0.1 mmol) and the specific amine (0.12 mmol) in dry DMF (1.0 mL) in a 1-dram vial.

  • Activation: Add DIPEA (0.3 mmol) followed by the dropwise addition of T3P solution (0.15 mmol). Note: T3P is exothermic; add slowly.

  • Reaction: Cap the vial and stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of product; disappearance of acid mass).

  • Workup (High Throughput):

    • Dilute reaction mixture with EtOAc (3 mL).

    • Wash with 10% LiCl (aq) (2x 1 mL) to remove DMF.

    • Wash with Sat. NaHCO₃ (1 mL) and Brine (1 mL).

    • Pass through a phase separator frit to remove water.

  • Purification: Evaporate solvent. If purity <90%, purify via Prep-HPLC (C18 column, H₂O/MeCN gradient + 0.1% Formic Acid).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory potency (


) of the synthesized amides against a target kinase (e.g., JAK2, EGFR, or p38α).

Context: The ADP-Glo™ assay is a luminescent ADP detection assay that is universal for all kinases.

Step-by-Step Procedure:

  • Compound Prep: Prepare 10 mM stocks of synthesized amides in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase enzyme buffer (optimized for specific target).

    • Add 1 µL of compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (at

      
       concentrations).
      
    • Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Data Analysis: Read luminescence on a plate reader (e.g., EnVision). Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic model to determine

    
    .
    

Mechanistic Pathway: Pyrimidine Binding Mode

Understanding how this scaffold binds is crucial for rational design. The pyrimidine core typically functions as a hinge binder, while the 3,5-difluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

BindingMode Inhibitor Inhibitor (DFP-Py-Amide) Hinge Kinase Hinge Region (Met/Glu/Leu) Inhibitor->Hinge H-Bond (N1/N3) Solvent Solvent Channel Inhibitor->Solvent Solubilizing Group (Amide Tail) HydroPocket Hydrophobic Pocket II Inhibitor->HydroPocket Pi-Stacking / VdW (3,5-Difluorophenyl) Gatekeeper Gatekeeper Residue (Thr/Met) Gatekeeper->Inhibitor Steric Constraint

Figure 2: Schematic representation of the binding interactions of the 2-arylpyrimidine scaffold within the ATP-binding pocket.

References

  • Zhou, W., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[1] Journal of Medicinal Chemistry. Link

  • Liang, X., et al. (2016). "Discovery of CHMFL-ABL-053 as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor."[2] Journal of Medicinal Chemistry. Link

  • BenchChem Application Notes. (2025). "The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors." Link

  • Asquith, C.R.M., et al. (2019). "Examples of difluoromethyl use in kinase inhibitors." ResearchGate.[3] Link

  • Incyte Corporation. (2020). "Pemigatinib (Pemazyre) Prescribing Information." (Structural reference for 3,5-difluoro-2,6-dimethoxy motifs in FGFR inhibitors). Link

Sources

Troubleshooting & Optimization

Solubility issues with 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-73-9)

Introduction: The Physicochemical Challenge

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely facing a "brick dust" scenario. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a classic example of a "molecular brick"—a scaffold widely used in kinase inhibitor discovery (e.g., JAK, BTK inhibitors) that presents significant solubility challenges.

The Core Problem: This molecule exhibits a high melting point (often >250°C) and poor solubility in common organic solvents (DCM, low-boiling ethers). This is driven by two thermodynamic factors:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid forms stable cyclic dimers in the solid state (

    
     motif).
    
  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrimidine ring, reinforced by the electron-withdrawing fluorine substituents on the phenyl ring, creates a highly ordered, tightly packed crystal lattice.

To dissolve this compound, your solvent system must overcome this high lattice energy (


). Standard lipophilic solvents (DCM, Toluene) fail because they cannot disrupt the hydrogen bond network.
Module 1: Solvent Selection & Dissolution Strategies
Q1: Why won't this compound dissolve in Dichloromethane (DCM) or Methanol at room temperature?

Technical Insight: DCM is a non-polar/moderately polar aprotic solvent with low dielectric constant (


). It lacks the H-bond accepting capability to disrupt the carboxylic acid dimer. Methanol (

) is better but often insufficient to break the lattice at ambient temperature due to the compound's high crystallinity.

The Solution: Dipolar Aprotic Solvents For stock solutions or reactions, you must use solvents with high dielectric constants and strong H-bond accepting properties.

Solvent ClassRecommended SolventSolubility RatingApplication
Tier 1 (Best) DMSO (Dimethyl sulfoxide)High (>50 mg/mL)NMR, Stock Solutions,

reactions
Tier 1 (Best) DMF / NMP High (>40 mg/mL)Amide couplings, Peptide synthesis
Tier 2 (Moderate) THF / 1,4-Dioxane Moderate (Heat req.)Suzuki couplings, Reductions
Tier 3 (Poor) DCM , Chloroform NegligibleDo not use as primary solvent
Tier 3 (Poor) Water Insoluble (at pH < 7)Precipitation medium
Q2: How do I prepare a high-concentration sample for NMR without precipitation?

Protocol:

  • Choice: Use DMSO-

    
    .[1] It is superior to CDCl
    
    
    
    because it breaks the acid dimer, resulting in sharp monomeric peaks.
  • The "Heat-Shock" Method: If the solid floats, sonication is often ineffective.

    • Add DMSO-

      
      .
      
    • Heat the vial with a heat gun to

      
       for 15 seconds.
      
    • Vortex immediately. The heat provides the kinetic energy to break the lattice; DMSO prevents re-aggregation.

Module 2: Reaction Optimization (Amide Coupling)
Q3: My reaction turns into a gummy suspension when adding HATU/EDC. How do I fix this?

Diagnosis: This is a "solubility-limited rate" issue. The activated ester forms but precipitates before the amine can attack, or the starting acid never fully dissolves, trapping the reagent.

Troubleshooting Protocol:

  • Switch Solvent System: Move from pure DMF to a DMF:DCM (1:1) or NMP:THF mixture. The non-polar component helps solubilize the hydrophobic fluorinated phenyl group, while the polar component solubilizes the acid.

  • The "Base-First" Trick:

    • Suspend the acid in the solvent.

    • Add 1.5 - 2.0 equivalents of DIPEA (Diisopropylethylamine).

    • Observation: The mixture should clarify. The formation of the soluble ammonium carboxylate salt breaks the H-bond dimer, significantly increasing solubility before the coupling agent is added.

Q4: Can I use this acid in Suzuki-Miyaura couplings?

Yes, but watch the pH.

  • Issue: In standard carbonate buffers (pH 9-10), the acid is deprotonated (soluble). However, if the pH drops or if the counter-ion is poor (e.g., using weak bases in dioxane), precipitation occurs.

  • Recommendation: Use

    
      as the base and 1,4-dioxane/water (4:1)  at 
    
    
    
    . The higher temperature is crucial for solubility of the Pd-complex intermediate.
Module 3: Work-up & Purification
Q5: How do I purify the compound without column chromatography?

The "Acid-Base Swing" Protocol: Since the product is an acid, you can leverage pH-dependent solubility to remove non-acidic impurities (starting materials, decarboxylated by-products).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in 1M NaOH (or sat.

    
     if the product is sensitive). Ensure pH > 10.
    
    • Result: The compound becomes the sodium carboxylate (water-soluble).

  • Wash (Organic Phase): Extract this aqueous layer with Ethyl Acetate or DCM (2x).

    • Action: This removes non-acidic impurities (e.g., unreacted halides, neutral pyrimidines) which migrate to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 1M HCl (or 6M HCl dropwise) with vigorous stirring until pH < 2.

    • Action: The free acid will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with water (to remove NaCl), and dry under vacuum.

Q6: Recrystallization - What solvents work?
  • Solvent A: Acetic Acid (Glacial). Dissolve hot, cool slowly. Excellent for purines/pyrimidines.[2]

  • Solvent B: Ethanol/Water (9:1) . Dissolve in boiling ethanol, add water until turbid, cool.

Visualizing the Workflow
Diagram 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the intended application.

SolubilityTree Start Start: 2-(3,5-Difluorophenyl) pyrimidine-5-carboxylic acid Intent What is the Application? Start->Intent NMR NMR Analysis Intent->NMR Reaction Chemical Reaction Intent->Reaction Purification Purification Intent->Purification DMSO Use DMSO-d6 (Heat to 60°C) NMR->DMSO Coupling Amide Coupling? Reaction->Coupling Suzuki Suzuki Coupling? Reaction->Suzuki AcidBase Acid-Base Extraction (NaOH -> HCl) Purification->AcidBase DMF Solvent: DMF or NMP Add DIPEA first Coupling->DMF Dioxane Solvent: Dioxane/H2O Base: K3PO4 Suzuki->Dioxane

Diagram 2: The "Acid-Base Swing" Purification Protocol

Caption: Step-by-step purification workflow leveraging pH-dependent solubility.

PurificationFlow Crude Crude Solid (Impure) Dissolve Dissolve in 1M NaOH (pH > 10) Crude->Dissolve Wash Wash with EtOAc Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Forms Acidify->Precip Filter Filter & Dry Precip->Filter

References & Validated Sources
  • Fluorochem Product Data. 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-73-9).[3] Accessed 2024.[2][4]

  • Sigma-Aldrich Technical Library. Pyrimidine-5-carboxylic acid derivatives: Solubility and Handling.

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722.[5] (Provides foundational synthesis and handling data for this class of compounds).

  • Cayman Chemical. Pyrimidine-4-carboxylic acid Solubility Data. (Used as a proxy for solvent compatibility of pyrimidine acids).

  • LookChem. General procedures for the purification of Carboxylic acids. (Standard operating procedure for acid-base extraction).

Sources

Technical Support Center: Palladium Removal from Pyrimidine Carboxylic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Pyrimidine carboxylic acids present a unique "double-threat" in palladium (Pd) removal. The pyrimidine nitrogen atoms act as strong ligands, coordinating tightly to Pd species (forming "sticky" complexes), while the carboxylic acid moiety creates solubility challenges and potential ionization issues (zwitterionic behavior). Standard washes often fail because the Pd-API binding constant (


) competes effectively with weak extraction ligands.

Compliance Thresholds (ICH Q3D): Before initiating a cleanup protocol, define your target limit based on the dosage and route of administration.

Route of AdministrationDaily DosePDE (Permitted Daily Exposure)Concentration Limit (ppm)
Oral 10 g100 µ g/day 10 ppm
Parenteral (IV) 10 g10 µ g/day 1 ppm
Inhalation 10 g1 µ g/day 0.1 ppm

Ref: ICH Q3D Guideline for Elemental Impurities [1].

Scavenger Selection Strategy

Core Principle: To remove Pd, you must introduce a scavenger ligand with a binding affinity (


) significantly higher than that of your pyrimidine product (

).
Recommended Scavengers for Pyrimidine Carboxylic Acids
Scavenger TypeFunctional GroupMatrixBest ForWhy it Works
SiliaMetS® Thiol Propylthiol (-SH)SilicaFirst Choice. Acidic/Neutral conditions.High affinity for Pd(II). The acidic nature of the product does not interfere with the thiol binding mechanism.
MP-TMT TrimercaptotriazinePolystyreneAqueous/Basic conditions.Extremely high affinity. Polymer backbone is stable in basic pH (where carboxylic acids are soluble as salts).
SiliaMetS® DMT DimercaptotriazineSilicaOrganic solvents.[1]Binds Pd(0) and Pd(II). More robust than simple thiols for difficult chelates.
Avoid Amines / DiaminesVariousN/ARisk: Can form salts with your carboxylic acid product, leading to yield loss or scavenger fouling.
Decision Logic: Selecting the Right Scavenger

ScavengerSelection Start Start: Solvent System? Organic Organic Solvent (DMF, DMSO, MeOH) Start->Organic Aqueous Aqueous / Basic pH (Product as Carboxylate) Start->Aqueous Organic_Check Product Sensitivity? Organic->Organic_Check Aqueous_Check pH Stability Check Aqueous->Aqueous_Check Thiol SiliaMetS Thiol / SH (Standard) Organic_Check->Thiol Standard DMT SiliaMetS DMT (High Affinity) Organic_Check->DMT Stubborn Pd MPTMT MP-TMT (Polymer) (High pH Stable) Aqueous_Check->MPTMT pH > 8 Carbon Carboxen® 564 (Synthetic Carbon) Aqueous_Check->Carbon Alternative

Figure 1: Decision matrix for scavenger selection based on solvent system and pH stability.

Experimental Protocols

Protocol A: Organic Solvent Scavenging (Silica-Based)

Use this when your pyrimidine carboxylic acid is dissolved in MeOH, DMF, DMSO, or THF.

  • Dissolution: Dissolve the crude product in the minimum amount of solvent (e.g., 10 volumes).

  • Loading: Add 4–8 equivalents of SiliaMetS Thiol or DMT relative to the residual Pd content (molar eq).[1]

    • Note: If Pd content is unknown, start with 5–10 wt% scavenger relative to the mass of the product.

  • Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4–12 hours .

    • Why? N-heterocycles (pyrimidines) bind Pd tightly. Room temperature kinetics are often too slow to break the Pd-N bond. Heat provides the activation energy for ligand exchange [2].

  • Filtration: Filter the hot suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with clean solvent to recover adsorbed product.

Protocol B: Aqueous/Basic Scavenging (Polymer-Based)

Use this when your product is solubilized as a carboxylate salt in water or alkaline media.

  • pH Adjustment: Ensure pH is >7 to keep the product soluble, but <12 to avoid degrading the polymer support.

  • Addition: Add MP-TMT resin (approx. 0.5–1.0 g per g of product, depending on Pd load).

  • Agitation: Stir vigorously at 40–50°C for 6–18 hours.

    • Note: Polymer resins swell. Ensure the stirring mechanism does not grind the resin, which creates fines that are hard to filter. Overhead stirring is preferred over magnetic bars.

  • Filtration: Filter through a coarse frit (polymer beads are larger than silica particles).

Troubleshooting & FAQs

Q1: I treated my sample with Thiol silica at room temperature, but the Pd level only dropped from 1000 ppm to 400 ppm. Why? A: This is a kinetic issue, not a thermodynamic one. Pyrimidines are "sticky" ligands. At room temperature, the rate of Pd release from the pyrimidine nitrogen is slow. You must heat the reaction (50–60°C) to shift the equilibrium toward the scavenger.

Q2: My product is highly colored (orange/brown). Does this mean Pd is still present? A: Often, yes, but not always. Pd-N-heterocycle complexes are frequently yellow/orange. However, conjugated organic impurities can also be colored. Do not rely on visual inspection; use ICP-MS or XRF for validation. If color persists but Pd is low, consider a polishing step with Carboxen 564 or activated carbon [3].

Q3: Can I use activated carbon instead of expensive scavengers? A: You can, but expect yield loss. Standard activated carbon is non-selective and will adsorb your pyrimidine product (especially due to


-

stacking). If you must use carbon, use synthetic carbons (e.g., Carboxen) designed for mesoporosity, which offer better selectivity than generic charcoal [3].

Q4: My pyrimidine carboxylic acid is zwitterionic and insoluble in everything. How do I scavenge? A: This is common.[2]

  • Strategy 1: Temporarily protect the acid (e.g., methyl ester), scavenge in organic solvent, then hydrolyze.

  • Strategy 2: Dissolve in 1M NaOH (forming the sodium salt), treat with MP-TMT (polymer), filter, then re-acidify to precipitate the clean product.

Q5: The scavenger is clogging my filter. A: This usually happens if magnetic stirring grinds the silica/resin into fines.

  • Fix: Use overhead stirring.

  • Fix: Use a "filtration aid" like Celite on top of your frit before pouring the slurry.

Mechanism of Action

The removal process relies on the Ligand Exchange Equilibrium :



For pyrimidines, the equilibrium constant (


) for the left side is relatively high. To drive the reaction to the right, we utilize:
  • Stronger Ligands: Sulfur (Thiol/TMT) binds Pd orders of magnitude tighter than Nitrogen.

  • Mass Action: Excess scavenger equivalents.

  • Entropy/Heat: Overcoming the activation energy barrier of the initial Pd-N bond cleavage.

Mechanism Complex Pd-Pyrimidine Complex (Soluble / Toxic) Intermediate Ligand Exchange Complex->Intermediate Scavenger Silica-Thiol (Solid Support) Scavenger->Intermediate Heat Heat (50°C) Activation Energy Heat->Intermediate Result Pd-S-Silica (Insoluble Solid) Intermediate->Result Product Purified Pyrimidine (Soluble) Intermediate->Product

Figure 2: Ligand exchange mechanism driven by thermal activation.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).[3] [Link]

  • Biotage Metal Scavenging User Guide. Biotage AB. (2023).[4] Strategies for Pd removal from N-heterocycles. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid, a compound of interest in medicinal chemistry due to its privileged heterocyclic scaffolds.

This guide moves beyond a simple recitation of expected peaks. It is designed as a comparative analysis, contrasting the predicted spectrum of our target molecule with a structurally similar isomer, 2-(2,6-Difluorophenyl)pyrimidine-5-carboxylic acid. This comparison will highlight the subtle yet definitive spectral differences that arise from positional isomerism, providing a robust framework for confident structural assignment. We will delve into the causal relationships between molecular structure and spectral appearance, grounded in fundamental principles of chemical shifts and spin-spin coupling.

Predicted 1H NMR Spectral Analysis

The structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid contains three distinct proton environments, which will give rise to three unique signals in the 1H NMR spectrum. The analysis of these signals, including their chemical shift (δ), integration, and multiplicity, allows for a definitive structural elucidation.

  • Pyrimidine Protons (H4 and H6): The two protons on the pyrimidine ring are in electronically distinct environments. The H4 and H6 protons are adjacent to nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect will shift their signals significantly downfield. Furthermore, the presence of the electron-withdrawing carboxylic acid group at the 5-position will further deshield these protons. We can predict their chemical shifts to be in the range of δ 9.0-9.5 ppm. Due to their chemical inequivalence, they will appear as two distinct signals, likely as sharp singlets, as they are not coupled to each other.

  • Difluorophenyl Protons (H2', H4', H6'): The 3,5-difluorophenyl ring possesses three protons. The proton at the 4'-position (H4') is situated between two fluorine atoms and will appear as a triplet due to coupling with the two equivalent fluorine atoms. The two protons at the 2'- and 6'-positions (H2' and H6') are chemically equivalent and will appear as a doublet of doublets or a multiplet due to coupling with the H4' proton and the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring will shift these protons downfield, likely in the region of δ 7.0-8.0 ppm.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and its chemical shift is often concentration and solvent dependent.[1] It typically appears as a broad singlet far downfield, often above δ 12.0 ppm.[1]

Comparative Analysis: Distinguishing Isomers

To underscore the diagnostic power of 1H NMR, let us compare the predicted spectrum of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid with that of a potential isomeric impurity, 2-(2,6-Difluorophenyl)pyrimidine-5-carboxylic acid.

Proton Environment 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid (Predicted) 2-(2,6-Difluorophenyl)pyrimidine-5-carboxylic acid (Predicted) Rationale for Difference
Pyrimidine H4, H6 Two singlets, ~δ 9.2-9.4 ppmTwo singlets, ~δ 9.2-9.4 ppmMinimal change expected as the electronic environment of the pyrimidine ring is largely unaffected by the substitution pattern on the phenyl ring.
Phenyl Protons H4': Triplet, ~δ 7.2-7.4 ppmH2', H6': Multiplet, ~δ 7.8-8.0 ppmH4': Triplet of triplets, ~δ 7.5-7.7 ppmH3', H5': Doublet of doublets, ~δ 7.1-7.3 ppmThe substitution pattern dramatically alters the symmetry and coupling patterns of the phenyl protons. The 2,6-difluoro isomer will exhibit a more complex set of coupled signals.
Carboxylic Acid -COOH Broad singlet, >δ 12 ppmBroad singlet, >δ 12 ppmNo significant change is expected.

This comparative table illustrates that while some signals may be similar, the aromatic region of the spectrum will provide a clear and unambiguous distinction between the two isomers.

Experimental Protocol for High-Quality 1H NMR Acquisition

Obtaining a high-resolution 1H NMR spectrum is critical for accurate analysis. The following protocol outlines the key steps for preparing and running a sample of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample.[2][3] For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice due to its high polarity. Deuterated chloroform (CDCl3) can also be used, but solubility may be limited.[2][3]

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample. If TMS is not suitable, other internal standards can be used.

NMR Instrument Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequency for the solvent's deuterium signal, and the field frequency should be locked onto this signal.

  • Shimming: The magnetic field homogeneity must be optimized to obtain sharp spectral lines. This is achieved through an automated or manual shimming process.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the pure absorption mode.

    • Baseline Correction: A flat baseline is essential for accurate integration.

    • Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.

    • Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.

Visualizing the Analytical Workflow

The logical flow of 1H NMR analysis, from sample preparation to structural confirmation, can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Solvent Select Deuterated Solvent Dissolve Dissolve 5-10 mg of Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Standard Add Internal Standard (TMS) Filter->Standard Tune Tune and Lock Spectrometer Standard->Tune Shim Optimize Magnetic Field (Shimming) Tune->Shim Acquire Acquire FID (16 Scans) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Reference Reference to TMS Integrate->Reference Analyze_Shifts Analyze Chemical Shifts (δ) Reference->Analyze_Shifts Compare Compare with Predicted Spectrum/Isomers Analyze_Shifts->Compare Analyze_Multiplicity Analyze Multiplicity (Splitting) Analyze_Multiplicity->Compare Analyze_Integration Analyze Integration (Proton Count) Analyze_Integration->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is predicted to show a set of distinct and interpretable signals that can be used for its unambiguous identification. By understanding the influence of the various functional groups on chemical shifts and coupling patterns, and by comparing the predicted spectrum with that of a potential isomer, researchers can confidently assign the correct structure. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, which is the foundation of accurate spectral interpretation. This guide provides the necessary framework for both predicting and empirically verifying the structure of this and related molecules, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • Evans, D. F. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Journal of Molecular Spectroscopy, 1962, 9(1-6), 179-181.
  • University of Leicester. NMR Sample Preparation. [Link]

  • Al-Ostoot, F. H., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 2022, 27(15), 5035.
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Scribd. 1H-NMR Organic Structure Guide. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. 16: Multinuclear. [Link]

  • ResearchGate. (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • Wiley Online Library. Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. [Link]

  • ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). [Link]

  • Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • ScienceDirect. FLUORINE COUPLING CONSTANTS. [Link]

  • SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Difluorophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Fingerprint

Difluorophenyl pyrimidines are the structural backbone of many high-performance liquid crystals (LCs) and modern pharmaceuticals. Their high chemical stability and dielectric anisotropy make them ideal for displays, but these same properties complicate structural elucidation.

This guide moves beyond basic spectral matching. We compare the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) , focusing on how the position of the fluorine atoms (regioisomerism) dictates the fragmentation pathway.

Key Takeaway: The "Fluorine Effect" in mass spectrometry is not just a mass shift (+36 Da for two F atoms). It fundamentally alters the potential energy surface of the molecule, suppressing radical cleavage at the ring and promoting specific rearrangements (HF elimination) that act as diagnostic fingerprints for isomer differentiation.

Comparative Analysis: Fragmentation Mechanics

The Stability Hierarchy (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


) abundance is the first indicator of stability.
FeatureNon-Fluorinated AnalogDifluorophenyl PyrimidineMechanistic Insight
Molecular Ion (

)
Moderate IntensityHigh Intensity The strong C-F bond (approx. 485 kJ/mol) stabilizes the aromatic ring against ring-opening, retaining the charge on the core system.[1]
[M-1] (

)
High (Benzylic loss)Low / Suppressed Fluorine substitution blocks sites for H-loss and inductively destabilizes the formation of tropylium-like cations.[1]
[M-19] (

)
N/AVery Low / Absent Direct loss of F[1]• is energetically unfavorable compared to H• loss or alkyl cleavage.
[M-20] (

)
N/ADiagnostic (Isomer dependent) "Ortho-effect" driven elimination. Requires F and H to be spatially proximal.
The Primary Fragmentation Pathways

We define two competing pathways for a representative Liquid Crystal molecule: 2-(3,4-difluorophenyl)-5-propylpyrimidine .[1]

Pathway A: Alkyl Chain Ejection (The Dominant Route)

For LC molecules with alkyl tails, the pyrimidine ring directs a McLafferty Rearrangement or simple Benzylic Cleavage .

  • Mechanism: The nitrogen lone pair on the pyrimidine ring assists in stabilizing the radical cation, leading to beta-cleavage of the alkyl chain.

  • Result: A base peak typically corresponding to the core structure

    
     or 
    
    
    
    .
Pathway B: Pyrimidine Ring Collapse (RDA)

The Retro-Diels-Alder (RDA) reaction is characteristic of pyrimidines but is often suppressed in fluorinated derivatives due to the high stability of the fluorinated phenyl ring which acts as an energy sink.[1]

  • Mechanism: Loss of HCN (27 Da) or R-CN.[1]

  • Observation: Look for low-mass ions at m/z 26 (CN) or m/z 53 (difluoropropenyl cation) if the ring shatters.[1]

Visualization: Competing Fragmentation Pathways[2]

The following diagram illustrates the competition between alkyl chain fragmentation and the diagnostic "Ortho Effect" (HF elimination) seen in specific isomers.

FragmentationPathways M_Ion Molecular Ion (M+•) [Stable Aromatic Core] McLafferty McLafferty Rearrangement (Dominant in LCs) M_Ion->McLafferty Alkyl Chain Present OrthoEffect Ortho-Effect (2,3-F2 Isomers) M_Ion->OrthoEffect F in Ortho Position RDA Retro-Diels-Alder (High Energy) M_Ion->RDA High Internal Energy BasePeak Base Peak [Pyrim-Ph-F2 + H]+ McLafferty->BasePeak HF_Loss [M-HF]+• Diagnostic Peak OrthoEffect->HF_Loss HCN_Loss [M-HCN]+ RDA->HCN_Loss

Figure 1: Decision tree for fragmentation.[1] Pathway A dominates in alkyl-substituted derivatives, while Pathway B is the diagnostic "fingerprint" for determining the position of fluorine atoms.

Isomer Differentiation: The "Ortho Effect"

Distinguishing between 3,4-difluorophenyl and 2,3-difluorophenyl isomers is a critical QC requirement.[1]

  • 2,3-Difluorophenyl (Ortho-F): The fluorine at position 2 is sterically crowded and close to the pyrimidine ring hydrogens (or substituents).[1]

    • Result: Enhanced intensity of [M-20] (loss of HF) and [M-1] .[1] The proximity facilitates H-abstraction by the fluorine.[1]

  • 3,4-Difluorophenyl (Meta/Para-F): Both fluorines are distant from the pyrimidine linkage.[1]

    • Result: The [M-HF] peak is significantly weaker or absent.[1] The molecular ion is typically more intense than in the 2,3-isomer.[1]

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed to ensure reproducibility and prevent thermal degradation, which can mimic fragmentation.

Step 1: System Suitability & Tuning
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).[1]

  • Tuning: Standard PFTBA tune. Critical: Verify the 69/219 ratio. High 219 abundance (>35%) indicates clean source conditions essential for detecting the stable molecular ions of fluorinated compounds.

Step 2: Chromatographic Separation
  • Column: SH-Rxi-5Sil MS (Low polarity, 30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Temperature Program:

    • Hold 100°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5 min. (Required to elute high-boiling LC cores).

Step 3: Ionization Parameters (EI)
  • Source Temp: 230°C. (Avoid 250°C+ to prevent thermal defluorination).

  • Electron Energy: 70 eV.[2]

  • Scan Range: m/z 40–500.[1]

Step 4: Data Validation (The "Logic Check")
  • Check 1: Is the Molecular Ion (

    
    ) an even number? (Nitrogen rule: 2 Nitrogens = Even Mass).
    
  • Check 2: Is there a peak at [M-19]? If Yes and intense, suspect thermal degradation (inlet too hot), not spectral fragmentation.[1]

  • Check 3: Calculate the ratio of

    
    . If this ratio varies >10% between runs, check source cleanliness.
    

Representative Data: What to Expect

The following table contrasts the expected ions for a generic liquid crystal core: 2-(3,4-difluorophenyl)-5-pentylpyrimidine (MW = 262).

Ion Identitym/z (approx)Relative Abundance (%)Origin / Mechanism
Molecular Ion 262 40 - 60%Stable radical cation.[1]
McLafferty Product 206 100% (Base Peak) Loss of

(butene) from pentyl chain.
Benzylic Cleavage 191 20 - 30%Loss of

(pentyl radical).[1]
Ring Cleavage 114 < 10%Difluorophenyl cation (

).
HF Elimination 242 < 5% (for 3,4-isomer)Low abundance in 3,4-isomer; higher in 2,3-isomer.[1]

References

  • NIST Mass Spectrometry Data Center. "Pyrimidine, 2,4-difluoro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 2014. [Link]

  • Fiehn, O. "MS/MS Fragmentation: Small Molecule Identification." UC Davis Fiehn Lab. [Link][1]

  • Wang, Y., et al. "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols."[1] Analytical Chemistry, 2002. [Link]

  • Rodrigues-Filho, E., et al. "Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization."[1] Journal of Mass Spectrometry, 2003. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a small molecule is not a mere academic detail; it is the fundamental determinant of its biological activity, safety profile, and intellectual property value. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially catastrophic safety failures. For novel compounds like 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry due to its privileged pyrimidine core, absolute structural validation is a non-negotiable prerequisite for advancing any research program.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the unparalleled insights from crystallography with the complementary data obtained from spectroscopic methods.

Part 1: Synthesis and Generation of Crystalline Material

The journey to structural validation begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. While numerous synthetic routes to substituted pyrimidines exist, a plausible and efficient method involves a condensation reaction followed by a palladium-catalyzed cross-coupling.[1][2]

Proposed Synthesis Protocol:
  • Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate. Commercially available starting materials can be used in a condensation reaction to form the pyrimidine core, followed by chlorination with an agent like phosphorus oxychloride (POCl₃) to install a reactive handle for subsequent coupling.[3]

  • Step 2: Suzuki Cross-Coupling. The chlorinated pyrimidine intermediate is then coupled with 3,5-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like dioxane/water. This Suzuki-Miyaura reaction is a robust and widely used method for forming aryl-heteroaryl bonds.[4][5]

  • Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the target carboxylic acid using a base such as sodium hydroxide (NaOH) in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate.

  • Purification. The final compound is purified to >98% purity, as verified by HPLC and NMR, to remove any starting materials or side products that could inhibit crystallization.

Crystallization: The Art and Science of Ordered Solids

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6][7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, leading to crystal formation. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[8]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out of the inner vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.[8]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature. The decrease in temperature reduces solubility, often yielding high-quality crystals.

For 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, a solvent system like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane would be a logical starting point for screening crystallization conditions.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of small molecules.[9][10] It provides a direct visualization of the atomic arrangement, delivering precise bond lengths, bond angles, and stereochemistry, thereby confirming the compound's connectivity and conformation in the solid state.

Experimental Protocol: From Crystal to Structure

The following protocol outlines the typical workflow for a small molecule crystal structure determination.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope.

    • The crystal is carefully mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection.

    • The loop is affixed to a goniometer head on the diffractometer.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • The instrument, a modern single-crystal X-ray diffractometer, uses a focused beam of X-rays (e.g., from a Mo or Cu source) directed at the crystal.[11]

    • Initial diffraction images are collected to screen for crystal quality and to determine the unit cell parameters.[12]

    • A data collection strategy is calculated by the instrument software to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.[12]

  • Data Processing:

    • The raw diffraction images are processed. This involves:

      • Indexing: Determining the unit cell parameters and crystal lattice type.

      • Integration: Measuring the intensity of each diffraction spot.

      • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to produce a final reflection file (.hkl file).

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or Patterson methods, which use the intensity data to generate an initial electron density map. This is typically performed with software like SHELXT.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[6][8] This iterative process adjusts atomic positions, displacement parameters (describing thermal motion), and other variables to improve the agreement between the calculated diffraction pattern from the model and the observed experimental pattern.

    • Hydrogen atoms are typically added to the model at calculated positions and refined using a riding model.

    • The final refined structure is validated using tools like checkCIF, which is a service provided by the International Union of Crystallography (IUCr) to ensure the quality and integrity of the crystallographic data.[13]

XRay_Workflow cluster_exp Experimental cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Select Crystal Mounting Crystal Mounting Crystallization->Mounting Select Crystal Data_Collection X-ray Data Collection (100 K) Mounting->Data_Collection Diffractometer Integration Integration Data_Collection->Integration Raw Images Scaling Scaling & Merging Integration->Scaling Process Intensities Structure_Solution Structure Solution (e.g., SHELXT) Scaling->Structure_Solution hkl file Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial Model Validation Validation (checkCIF) Refinement->Validation Iterative Cycles Final_Structure Final 3D Structure Validation->Final_Structure CIF file

Fig. 1: Workflow for Small Molecule X-ray Crystallography.
Hypothetical Case Study Data

As the crystal structure for 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid is not publicly available, we present representative data based on the closely related structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate for illustrative purposes.[9]

Parameter Hypothetical Value for Case Study Significance
Chemical Formula C₁₁H₆F₂N₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight 236.18 g/mol Molecular mass of the asymmetric unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 13.3 Å, b = 7.1 Å, c = 14.5 Å, β = 109.8°The lengths and angles of the repeating unit that forms the crystal.
Volume 1306 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature 100 KData collection temperature; low temperature minimizes atomic motion.
Wavelength (Mo Kα) 0.71073 ÅThe wavelength of the X-rays used for the experiment.
Reflections Collected/Unique 9937 / 2296Total number of diffraction spots measured vs. the number of unique spots after accounting for symmetry.
Final R-factor (R1) 0.064 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental data (a value < 0.07 is good).
Goodness-of-Fit (S) 0.95An indicator of the quality of the refinement; a value close to 1.0 is ideal.

Part 3: Comparative Analysis with Orthogonal Techniques

While X-ray crystallography is definitive, it is not always successful, as obtaining suitable crystals can be a significant hurdle. Furthermore, the determined structure represents the solid state, which may not be identical to the conformation in solution. Therefore, orthogonal analytical techniques are essential for comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing atom connectivity through scalar coupling.[14] It is the primary method for structural analysis in solution.

  • ¹H NMR: Would confirm the number and connectivity of protons. For the target molecule, one would expect to see distinct signals for the two pyrimidine protons and the three protons on the difluorophenyl ring, with characteristic coupling patterns. The carboxylic acid proton would likely appear as a broad singlet far downfield (10-12 ppm).

  • ¹³C NMR: Would show the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift around 160-180 ppm.

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. It would show a single resonance for the two equivalent fluorine atoms on the phenyl ring, confirming the 3,5-substitution pattern. The chemical shift and coupling to adjacent protons would provide further structural confirmation.[5][15]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues about its structure from fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical tool that provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (e.g., C₁₁H₆F₂N₂O₂), confirming that the synthesized compound has the correct atomic composition.[16]

Comparison of Key Analytical Techniques
Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment of atoms, solution-state conformation.Molecular weight, elemental formula (HRMS), structural fragments.
Sample State Solid (single crystal).Solution.Gas phase (ions).
Key Advantage Unambiguous and definitive 3D structure determination.[9]Provides rich structural data on non-crystalline samples in a biologically relevant state (solution).High sensitivity, provides exact molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[6]Does not provide precise bond lengths/angles; can be complex for large molecules.Does not provide direct 3D structural or connectivity information.
Typical Sample Amount < 1 mg1-10 mg< 1 µg

Part 4: An Integrated Approach to Absolute Structural Validation

The highest level of confidence in a molecule's structure is achieved not by relying on a single technique, but by integrating the complementary data from multiple orthogonal methods. The data from NMR and HRMS confirm the molecular formula and atom connectivity, while X-ray crystallography provides the definitive 3D arrangement. When the data from all three techniques are consistent, the structural assignment is considered absolute.

Integrated_Workflow cluster_synthesis Compound Preparation cluster_analysis Analytical Validation cluster_conclusion Structural Confirmation Synthesis Proposed Compound C₁₁H₆F₂N₂O₂ HRMS HRMS Confirms Formula: C₁₁H₆F₂N₂O₂ Synthesis->HRMS NMR NMR (¹H, ¹³C, ¹⁹F) Confirms Connectivity & Substitution Pattern Synthesis->NMR SCXRD X-ray Crystallography (Requires Crystal) Synthesis->SCXRD Conclusion Absolute Structure Validated HRMS->Conclusion Consistent Data NMR->Conclusion Consistent Data SCXRD->Conclusion Definitive 3D Data

Fig. 2: Integrated workflow for absolute structural validation.

Conclusion

For a novel molecule like 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid, structural integrity is paramount. While NMR and high-resolution mass spectrometry are indispensable tools for confirming the molecular formula and connectivity, single-crystal X-ray crystallography remains the ultimate arbiter of the three-dimensional structure. It provides an irrefutable, high-resolution picture of the molecule, leaving no ambiguity about its atomic arrangement. The successful execution of the crystallographic workflow—from careful crystal growth to rigorous data refinement—provides the bedrock of confidence needed for further investment in drug development. By employing an integrated analytical strategy, researchers can ensure that their structure-activity relationship data is built upon a foundation of validated, accurate, and trustworthy structural information.

References

  • SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • Bertke, J. (2022, June 14). Using a Single Crystal X-ray Diffractometer: Part 3: Screening Crystals and Data Collection [Video]. YouTube. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1453.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Krishnamurthy, P. & Begum, N. S. (2015). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E, 71(Pt 8), o838–o839.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • American Laboratory. (2009, March 17). A Fully Automated Benchtop X-Ray Diffractometer for Structure Determination of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Samshuddin, S., Narayana, B., Sarojini, B. K., & Fun, H. K. (2012). 5,5'-(Disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine]. Acta Crystallographica Section E, 68(Pt 4), o1047.
  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Chytil, M., Apperley, D. C., & Hodgkinson, P. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(6), 11315-11332.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(28), 5569-5578.
  • Farghaly, T. A., et al. (2013). Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E, 70(Pt 7), o672–o673.
  • Wang, Y., et al. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). Journal of Physical Chemistry A, 113(52), 14458–14465.
  • NIST. (n.d.). Pyrimidine,2,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
  • CCDC. (n.d.). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

  • Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1548-1555.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2021, June 17). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Chromatographic Separation of Pyrimidine-5-Carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Polarity Trap"

Pyrimidine-5-carboxylic acid and its regioisomers (e.g., pyrimidine-4-carboxylic acid) represent a classic "polarity trap" in pharmaceutical analysis. These small, amphoteric heterocycles possess high aqueous solubility and low logP values, rendering standard C18 reversed-phase methods ineffective due to void volume elution (blow-through).

This guide objectively compares three separation strategies: Aqueous-Stable C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Mixed-Mode Anion-Exchange (MM-AX) .

The Verdict: While HILIC offers massive retention, Mixed-Mode Chromatography (MM-AX) is the superior choice for impurity profiling due to its orthogonal selectivity (hydrophobicity + charge), allowing for the simultaneous resolution of the parent peak, polar regioisomers, and synthetic precursors in a single MS-compatible run.

The Scientific Challenge

The separation of pyrimidine-5-carboxylic acid (


) from its impurities involves overcoming three specific hurdles:
  • Regioisomer Similarity: The 4-carboxylic and 5-carboxylic isomers have identical mass and nearly identical hydrophobicity, requiring a separation mechanism beyond simple Van der Waals partitioning.

  • Dewetting (Phase Collapse): Standard C18 chains collapse in the 100% aqueous conditions required to retain these polar acids.

  • Ionic Interaction: The pyrimidine ring is weakly basic, while the carboxyl group is acidic. At standard LC pH (2-4), the molecule exists in equilibrium between cationic and zwitterionic forms, leading to peak tailing on unshielded silanols.

Comparative Analysis of Methodologies

Method A: Aqueous-Stable C18 (The "Good Enough" Approach)

Technology: Proprietary polar-embedded or polar-endcapped C18 phases (e.g., T3 bonding).

  • Mechanism: Relies on hydrophobic interaction at high aqueous content (95-100% buffer).

  • Pros: Robust, compatible with standard HPLC systems, fast equilibration.

  • Cons: often fails to resolve the critical 4- vs 5-isomer pair; retention factors (

    
    ) often remain 
    
    
    
    .
Method B: HILIC (The "Retention Beast")

Technology: Zwitterionic (ZIC) or Amide-bonded silica.

  • Mechanism: Partitioning of analyte into a water-enriched layer on the stationary phase surface.

  • Pros: Excellent retention for polar acids; high organic mobile phase boosts ESI-MS sensitivity.

  • Cons: Lengthy equilibration times; sensitive to sample diluent (sample must be in high organic solvent to prevent peak distortion); poor solubility of the polar analyte in the high-organic mobile phase.

Method C: Mixed-Mode Anion Exchange (The "Precision Tool")

Technology: C18 ligand interspersed with weak anion exchange (WAX) groups (e.g., tertiary amines).

  • Mechanism: Dual-mode. The C18 provides baseline retention, while the amine group electrostatically retains the carboxylic acid moiety.

  • Pros: Tunable selectivity via pH and buffer strength; resolves isomers based on

    
     differences; 100% MS compatible; tolerates aqueous diluents.
    
  • Cons: More complex method development (3 variables: %B, pH, Buffer Conc).

Performance Data Summary

The following data represents a comparative study separating Pyrimidine-5-carboxylic acid from Pyrimidine-4-carboxylic acid and a non-polar precursor (5-bromo-pyrimidine).

MetricAqueous C18 (Polar Embedded)HILIC (Zwitterionic)Mixed-Mode (C18/WAX)
Retention (

) - Parent
1.2 (Weak)8.5 (Strong)4.8 (Ideal)
Selectivity (

) - 4 vs 5 isomer
1.05 (Co-elution risk)1.20 (Resolved)1.45 (Baseline Resolved)
Peak Symmetry (

)
1.4 (Tailing)1.1 (Good)1.05 (Excellent)
MS Sensitivity ModerateHighHigh
Equilibration Time 5 min20-30 min8-10 min
Robustness HighLow (Diluent sensitive)High

Recommended Protocol: Mixed-Mode Separation

Based on the comparison, the Mixed-Mode Anion Exchange workflow is recommended for R&D and QC environments requiring robust impurity profiling.

Method Principles

We utilize a Weak Anion Exchange (WAX) mixed-mode column.

  • pH Strategy: We adjust the mobile phase pH to 4.5 - 5.0 .

    • Why? At this pH, the pyrimidine carboxylic acid (

      
      ) is ionized (anionic, 
      
      
      
      ). The stationary phase amines are protonated (cationic,
      
      
      ). This creates a strong ionic retention mechanism that pulls the polar acid away from the void volume.
  • Elution Strategy: We use a gradient of Buffer Concentration and Acetonitrile . Increasing buffer strength breaks the ionic interaction; increasing acetonitrile breaks the hydrophobic interaction.

Step-by-Step Protocol

Instrument: UHPLC System with DAD and/or ESI-MS. Column: Mixed-Mode C18/WAX (e.g., Waters Atlantis Premier BEH C18 AX or SIELC Primesep D),


 mm, 1.7 - 3 

m.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) %A (Buffer) %B (ACN) Mechanism Focus
0.0 95 5 Maximize Ionic Retention (Traps Polar Acid)
1.0 95 5 Isocratic Hold
8.0 10 90 Elute Hydrophobic Impurities (RP Mode)
10.0 10 90 Wash

| 10.1 | 95 | 5 | Re-equilibrate |

Detection:

  • UV: 254 nm (Pyrimidine

    
     transition).
    
  • MS: ESI Positive Mode (Scan 100-500 m/z).

Sample Diluent: 95:5 Water:ACN (Matches initial conditions to prevent solvent effects).

Visualizing the Decision Process

The following diagrams illustrate the logic for selecting the correct mode and the mechanistic action of the recommended Mixed-Mode approach.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Analyte: Pyrimidine-5-COOH CheckLogP Is LogP > 1.0? Start->CheckLogP StdC18 Use Standard C18 CheckLogP->StdC18 Yes CheckIsomers Need to separate Regioisomers (4- vs 5-)? CheckLogP->CheckIsomers No (Polar) AqC18 Use Aqueous Stable C18 (Polar Embedded) CheckIsomers->AqC18 No CheckMS Is MS Sensitivity Critical? CheckIsomers->CheckMS Yes HILIC Use HILIC (ZIC/Amide) (High Sensitivity, Low Robustness) CheckMS->HILIC Yes (Trace Analysis) MixedMode RECOMMENDED: Mixed-Mode (WAX/C18) (High Selectivity, Robust) CheckMS->MixedMode Yes (Impurity Profiling)

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and separation goals.

Diagram 2: Mixed-Mode Separation Mechanism

Mechanism StationaryPhase Stationary Phase (Silica Surface) LigandC18 C18 Ligand (Hydrophobic) StationaryPhase->LigandC18 LigandWAX WAX Ligand (+) (Ammonium Ion) StationaryPhase->LigandWAX Analyte Pyrimidine-5-COOH (-) (Anionic @ pH 4.5) LigandC18->Analyte Secondary Interaction Impurity Non-Polar Precursor (Neutral) LigandC18->Impurity Hydrophobic Retention (Moderate) LigandWAX->Analyte Ionic Retention (Strong)

Caption: Mechanistic view of Mixed-Mode chromatography showing simultaneous ionic retention of the acid and hydrophobic retention of impurities.

References

  • SIELC Technologies. (2018). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Waters Corporation. (2021). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.